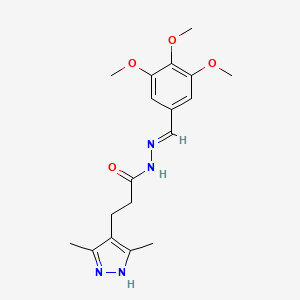

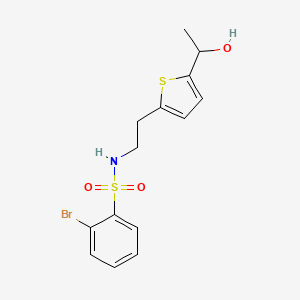

![molecular formula C11H13ClF3N B2437374 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29812-98-4](/img/structure/B2437374.png)

1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

- A key synthesis step for trifluoromethyl)cyclopropanamine involves the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of large quantities of the target product (Bezdudny et al., 2011).

Enantioselective Preparation

- Enantioselective generation of trifluoromethyl-substituted cyclopropanes has been achieved using specific catalysts, opening new possibilities for drug discovery. This method is compatible with conditions necessary to generate reactive intermediates in situ (Morandi et al., 2011).

Cyclopropanamine Compounds in Drug Development

- Cyclopropanamine compounds, including those with trifluoromethyl groups, are being examined as potential therapeutic agents for various neurological conditions such as schizophrenia, Alzheimer's disease, and drug addiction. These compounds act as inhibitors of lysine-specific demethylase 1 (LSD1), influencing gene expression through changes in histone methylation (Blass, 2016).

Biocatalytic Route to Fluorinated Building Blocks

- Myoglobin-catalyzed olefin cyclopropanation reactions have been used to synthesize trifluoromethyl-substituted cyclopropanes. This method enables high yields and excellent diastereo- and enantioselectivity, making it valuable for medicinal chemistry and drug discovery (Tinoco et al., 2017).

Pharmacological Applications

- Studies have explored the dopaminergic activity of compounds related to 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride, indicating potential applications in central and peripheral dopamine receptor agonism. These studies contribute to the understanding of the pharmacological properties of such compounds (Pfeiffer et al., 1982).

properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10;/h1-3,6H,4-5,7,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNAJOZRYWRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

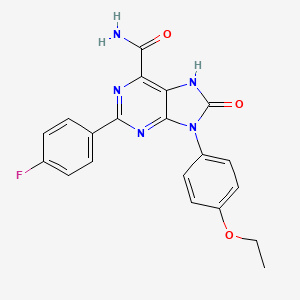

![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)

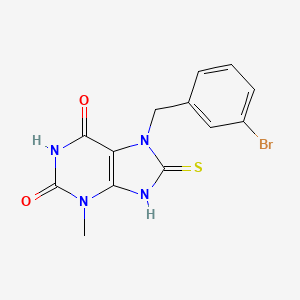

![8-butyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437293.png)

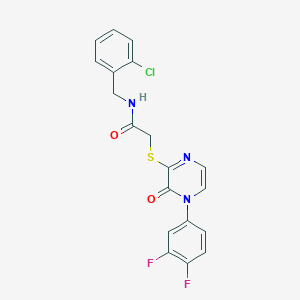

![2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol](/img/structure/B2437299.png)

![1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2437300.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2437301.png)

![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)

![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2437307.png)

![2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2437310.png)